Home > Products > Screening Compounds P6935 > 5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide - 303997-93-5

5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Catalog Number: EVT-2803733
CAS Number: 303997-93-5
Molecular Formula: C18H15ClFN3O2
Molecular Weight: 359.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Research Areas: Given its structural features, this molecule could be investigated for a wide range of biological activities, such as:
    • Anti-cancer activity: []
    • Insecticidal activity: [, , , ]
    • Antimicrobial activity: [, ]
    • Antidepressant activity: []
Molecular Structure Analysis
  • Spectroscopic Characterization: Confirmation of the molecule's structure using techniques like:
    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR data would be provided and analyzed to confirm the presence and connectivity of all atoms in the molecule. [, , , ]
    • Infrared Spectroscopy (IR): IR data would reveal characteristic functional group absorptions. [, ]
    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and formula. [, , , ]
  • X-ray Crystallography: If a single crystal of the compound could be obtained, X-ray diffraction analysis would provide a detailed three-dimensional structure, revealing bond lengths, bond angles, and conformation. This information is invaluable for understanding the molecule's interactions with biological targets. [, , , , , , , , , ]
Mechanism of Action
  • Target Identification: Experiments to determine the specific protein(s) or pathways that the compound interacts with. [, , , ]
  • Binding Studies: Determining the binding affinity (e.g., Ki, IC50) of the compound to its target using assays like radioligand binding or fluorescence polarization. [, , , ]
  • Cellular Assays: Evaluating the compound's effect on cell viability, proliferation, differentiation, apoptosis, or other cellular processes. [, , , ]
Physical and Chemical Properties Analysis
  • Melting Point: The temperature at which the compound transitions from a solid to a liquid state. [, ]
  • Solubility: The extent to which the compound dissolves in various solvents (e.g., water, ethanol, DMSO). This is crucial for formulation and biological activity. []
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating the biological activity of analogs of the compound with modifications to its structure. This helps to identify the key structural features responsible for its activity and optimize its properties (e.g., potency, selectivity, pharmacokinetics). [, , , , , ]
  • In Vivo Studies: If the compound shows promise in in vitro studies, its efficacy, safety, and pharmacokinetic properties would be evaluated in animal models. [, , ]

    5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime

    • Compound Description: This compound features a pyrazole ring with a 2-chlorophenoxy group at the 5-position and a carbaldehyde oxime group at the 4-position. [] The research highlights its crystal structure, which exhibits molecules linked into chains via O—H⋯N hydrogen bonds. []

    N-(4-Cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g)

    • Compound Description: This compound, consisting of two pyrazole rings linked by a carboxamide group, was investigated for its insecticidal activities against diamondback moth (Plutella xylostella). [] It exhibited 84% larvicidal activity at a concentration of 0.1 mg L−1 and was suggested as a possible activator of insect RyR based on molecular docking studies. []

    N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

    • Compound Description: This compound, featuring a pyrazole ring with various substituents, was synthesized and characterized as a potential synthetic cannabinoid. [] It was mistakenly sold as another compound, AZ-037, highlighting the importance of accurate identification in the field of "research chemicals." []

    N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

    • Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the 4-fluorophenyl and carboxamide substituents on the pyrazole ring. [] This subtle change in the substitution pattern could lead to significant differences in its pharmacological properties compared to 3,5-AB-CHMFUPPYCA. []

    N-(1-Amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

    • Compound Description: This compound, a chlorine-containing by-product observed during the synthesis of 3,5-AB-CHMFUPPYCA, features a pyrazole ring with various substituents, including a chlorine atom at the 4-position. [] The presence of this chlorine atom may affect its pharmacological activity compared to the parent compound, 3,5-AB-CHMFUPPYCA. []

    3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogs

    • Compound Description: This series of compounds features a pyrazoline ring with various substituents, including a 4-fluorophenyl group at the 3-position and a carboxamide group at the 1-position. [] These compounds were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. []

    N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)

    • Compound Description: This compound, belonging to the 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitro phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues, demonstrated the most promising cytotoxicity among the series against breast cancer cell lines (MCF-7 and MBA-MD-231). [] Notably, it exhibited comparable activity to the standard drug adriamycin against the MCF-7 cell line. []

    Ethyl or methyl 1,5-disubstituted 1H-pyrazole-4-carboxylates

    • Compound Description: This series of compounds represents a general structure featuring a pyrazole ring with various substituents at the 1 and 5 positions, and a carboxylate group at the 4-position. [] These compounds were synthesized from ethyl or methyl 3-oxoalkanoates and N,N-dimethylformamide dimethyl acetal, followed by reactions with substituted hydrazines. []

    5-Substituted 1-phenyl-1H-pyrazole-4-carboxylic acids

    • Compound Description: These compounds, featuring a pyrazole ring with a phenyl group at the 1-position and a carboxylic acid at the 4-position, were synthesized by hydrolyzing the corresponding ethyl or methyl esters. [] Upon heating, these acids readily decarboxylate to yield the corresponding 5-substituted 1-phenyl-1H-pyrazoles. []

    5-Substituted 1-phenyl-1H-pyrazoles

    • Compound Description: These compounds, characterized by a pyrazole ring with a phenyl substituent at the 1-position, were obtained through the decarboxylation of the corresponding 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids. [] This series showcases a simplified pyrazole structure with a focus on substitutions at the 5-position. []

    Methyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate

    • Compound Description: This compound stands out as a specific example within the 1,5-disubstituted 1H-pyrazole-4-carboxylates, featuring a methyl group at the 1-position, a benzyl group at the 5-position, and a methyl carboxylate at the 4-position. [] It highlights a particular combination of substituents within the broader series. []

    3,5-Bis(4-fluorophenyl)-1-phenyl-1H-pyrazole

    • Compound Description: This compound, featuring a pyrazole ring with two 4-fluorophenyl groups at the 3 and 5 positions and a phenyl group at the 1-position, was synthesized from a dibromopropanone precursor by reaction with phenylhydrazine. [] Its crystal structure reveals a simple chain-like arrangement facilitated by C-H...π(arene) hydrogen bonds. []

    5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide

    • Compound Description: This compound, incorporating both pyrazole and pyrimidine rings in its structure, was synthesized via a multi-step process involving cyclization, saponification, and condensation reactions. [] Its crystal structure has been determined, and it has shown effective inhibitory activity against the proliferation of certain cancer cell lines. []

    2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

    • Compound Description: This compound, characterized by its complex structure involving pyrazole, piperidine, and thiazole rings, was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. [] It demonstrated notable fungicidal and antiviral activities against the tobacco mosaic virus. []

    Dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates

    • Compound Description: This compound series features a pyrazole ring with two carboxylate groups at the 4 and 5 positions. [] These compounds are intermediates in the synthesis of dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates, undergoing a series of thermal rearrangements involving 1,5-sigmatropic alkyl and methoxycarbonyl shifts. []

    Dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates

    • Compound Description: These compounds, derived from the thermal rearrangement of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates, feature a pyrazole ring with carboxylate groups at the 1 and 3 positions. [] Their structure was confirmed by single crystal X-ray diffraction, highlighting the specific regioisomer formed through the rearrangement process. []

    4-Ethyl-5-methyl-1H-pyrazole-1,3-dicarboxylate

    • Compound Description: This specific compound, part of the dimethyl-4,5-dialkyl-1H-pyrazole-1,3-dicarboxylates series, is characterized by an ethyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring, in addition to the carboxylate groups at the 1 and 3 positions. [] Its structure was confirmed by single crystal X-ray diffraction, providing detailed insights into its conformation and intermolecular interactions. []

    3-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydrozol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8)

    • Compound Description: This compound is an aryl isoxazoline derivative containing a pyrazole-5-carboxamide motif. [] It showed excellent insecticidal activity against Mythimna separate, comparable to the positive control fluralaner. [] Molecular docking studies revealed a similar binding mode between IA-8 and fluralaner in the active site of GABA. []

    5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

    • Compound Description: This compound features a pyrazole ring with a hydrazino group at the 5-position, methyl groups at the 1 and 3 positions, and a nitro group at the 4-position. [] It exhibits multiple N—H⋯O,N interactions, leading to the formation of a supramolecular assembly with molecules connected in columns along the b-axis. []

    N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

    • Compound Description: This compound, containing a pyrazole ring with a 4-fluorophenyl group at the 3-position and a carboxamide substituent at the 5-position, was characterized using NMR and MS techniques. [] It represents a homolog of AZ-037, a compound offered by online vendors, emphasizing the importance of precise structure elucidation in the context of designer drugs. []

    4-(3-(Dimethylamino)acryloyl)-5-methyl-N-phenyl-1-(p-tolyl)-1H-pyrazole-3-carboxamide

    • Compound Description: This compound features a pyrazole ring with a carboxamide group at the 3-position and a (dimethylamino)acryloyl group at the 4-position. [] It serves as a key intermediate in the synthesis of various bipyrazole derivatives through regioselective reactions with different hydrazonoyl halides. []

    3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (1)

    • Compound Description: This compound, a pyrazoline derivative, features a 4,5-dihydropyrazole ring with 4-fluorophenyl groups at the 3 and 5 positions and a carboxamide group at the 1-position. [] Its structure, confirmed by single-crystal X-ray diffraction, reveals stabilization through N–H…O hydrogen bonds and various weak intermolecular interactions. []

    3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2)

    • Compound Description: This pyrazoline derivative, similar in structure to compound 1, features a carbothioamide group instead of a carboxamide group at the 1-position of the dihydropyrazole ring. [] Its crystal structure, determined by X-ray diffraction, indicates stabilization primarily through weak N–H…F and N–H…S intermolecular interactions. []

    5-Amino-3-hydroxy-1H-pyrazole-1-carboxamide (1)

    • Compound Description: This compound, a highly functionalized pyrazole, serves as a potential structural lead in the development of novel mechanism-based skeletal muscle relaxants. [] It features both amino and hydroxy groups directly attached to the pyrazole ring, along with a carboxamide group. []

    4-Alkyl- and 4-aryl-5-amino-3-hydroxy-1H-pyrazole-1-carboxamides

    • Compound Description: This series represents a group of compounds structurally related to 5-amino-3-hydroxy-1H-pyrazole-1-carboxamide, featuring various alkyl or aryl substituents at the 4-position of the pyrazole ring. [] These modifications are part of an effort to explore the structure-activity relationship and develop compounds with improved pharmacological properties. []

    4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

    • Compound Description: This compound stands out due to its complex structure, which includes a pyrazoline ring connected to thiazole and triazole rings, and various substituents, including 4-fluorophenyl and 4-bromophenyl groups. [] Its crystal structure reveals a twisted conformation, stabilized by various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. []

    N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596, 12c)

    • Compound Description: This compound, a novel cannabinoid-1 receptor (CB1R) inverse agonist, features a pyrazole ring linked to a complex pyrano[2,3-b]pyridine system and carries several chlorine substituents. [] It demonstrated efficacy in reducing body weight and food intake in a diet-induced obese rat model, highlighting its potential as a therapeutic agent for obesity. []

    N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides

    • Compound Description: This series of compounds, characterized by a pyrazole ring connected to a fluorophenyl-imidazole moiety via a carboxamide linker, has been identified as potential inhibitors of factor Xa. [, ]

    4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

    • Compound Description: This compound features a pyrazole ring connected to a piperazine ring via a carbonyl linker. []

    4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide

    • Compound Description: Similar to the previous compound, this structure also contains a pyrazole ring linked to a piperazine ring through a carbonyl group. []
    • Compound Description: These compounds represent a series of urea derivatives containing a [, , ]dioxaphosphepino[5,6-c]pyrazole ring system. [] These compounds were synthesized by reacting a deprotected pyrazole derivative with various phenylcarbamoyl phosphoric acid dichlorides. []
    • Relevance: While these compounds contain a pyrazole ring, which is also present in 5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, their structures differ considerably. The presence of the [, , ]dioxaphosphepino ring system, the urea linkage, and the absence of the 4-carboxamide group in these compounds make them structurally distinct from the target compound.
    • Compound Description: These compounds are structurally similar to the previous series but feature a carboxamide group instead of a urea linkage. [] They also contain various cyclic amine substituents on the carboxamide nitrogen. []
    • Relevance: Like the previous series, these compounds, despite sharing the pyrazole ring with 5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, exhibit significant structural differences due to the [, , ]dioxaphosphepino ring system and the carboxamide linker with cyclic amine substituents. These structural variations make them distinct from the target compound.
    • Compound Description: These compounds represent another series of urea derivatives, similar to compounds 8a-d, but with a benzo[d]thiazole moiety instead of the nitrobenzoxazole group. []
    • Relevance: Similar to the previous urea derivatives, these compounds share the pyrazole ring with 5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide but differ considerably in their overall structures. The presence of the [, , ]dioxaphosphepino ring system, the urea linkage, and the benzo[d]thiazole group distinguishes them from the target compound.
    • Compound Description: These carboxamide derivatives are structurally related to compounds 12a-d but feature a carboxamide linkage instead of the urea group. [] They also contain a benzo[d]thiazole moiety and various cyclic amine substituents on the carboxamide nitrogen. []

Properties

CAS Number

303997-93-5

Product Name

5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

IUPAC Name

5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.79

InChI

InChI=1S/C18H15ClFN3O2/c1-11-16(17(24)21-14-8-6-13(20)7-9-14)18(23(2)22-11)25-15-5-3-4-12(19)10-15/h3-10H,1-2H3,(H,21,24)

InChI Key

MIKIUYQUNAFOMQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)OC3=CC(=CC=C3)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.